5-(Furan-2-yl)thiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
New 2,5-di(thiophen-2-yl)furan-3-carbonitriles as thiophene–furan–thiophene type monomers were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles which were prepared by the reaction of 3-oxopropanenitriles with alkenes mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .Chemical Reactions Analysis
Thiophene-2-carbonitrile is used as an electrolyte additive to improve the performance of lithium-ion batteries. It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .Scientific Research Applications
Electrochromic Properties
5-(Furan-2-yl)thiophene-2-carbonitrile derivatives have been used in synthesizing electrochromic materials. The copolymer films derived from these materials show distinct electrochromic properties, making them suitable for electronic display (ECD) applications due to their stability, fast response time, and good optical contrast (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Photophysical Properties
The photophysical properties of compounds such as 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile have been studied in various solvents. These studies are crucial for understanding the roles of specific hydrogen bonding and non-specific dipolar interactions in determining their photophysical characteristics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Supercapacitor Applications
The compound has been used in the synthesis of new materials for supercapacitors. For example, poly(2-(thiophen-2-yl)furan) (PTFu), synthesized from this compound, exhibits enhanced capacitance properties, suggesting its potential as a promising electrode material for supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).
Future Directions
Furan platform chemicals, including 5-(Furan-2-yl)thiophene-2-carbonitrile, have the potential to replace traditional resources such as crude oil in substantial parts of the chemical industry. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Properties
IUPAC Name |
5-(furan-2-yl)thiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRIPBUBVAJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725331 | |
Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30979-83-0 | |
Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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